molecular formula C15H24Cl2N2 B14114952 N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)

N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)

Cat. No.: B14114952
M. Wt: 303.3 g/mol
InChI Key: BABMCKVVGDIUCA-BMWMLVKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various N-substituted quinuclidine derivatives.

Scientific Research Applications

N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is utilized in several scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of neurotransmitter systems due to its structural similarity to acetylcholine.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.

    N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.

    3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.

Uniqueness

N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.

Properties

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1

InChI Key

BABMCKVVGDIUCA-BMWMLVKTSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Origin of Product

United States

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